molecular formula C23H20ClN3O3S B2357478 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-92-2

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2357478
CAS No.: 899964-92-2
M. Wt: 453.94
InChI Key: GRMGPUFFVBKDRI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This complex molecule is characterized by a central benzo[d]thiazole ring system substituted with chlorine and methyl groups, which is further linked via an amide bridge to a 2,3-dimethoxybenzamide moiety and an N-(pyridin-2-ylmethyl) group. The structural architecture of this compound, particularly the presence of the benzothiazole core, is of significant interest in medicinal chemistry and pharmaceutical research. The thiazole ring, a five-membered heterocycle containing both nitrogen and sulfur atoms, is a versatile scaffold renowned for its broad spectrum of biological activities . Molecules incorporating the thiazole moiety have demonstrated a remarkable ability to interact with diverse physiological systems, potentially modulating biochemical pathways, inhibiting enzymes, or stimulating/blocking receptors . This has led to the development of numerous FDA-approved drugs containing this pharmacophore, including antimicrobials, anticancer agents, and central nervous system medications . As a research chemical, this compound serves as a valuable synthon for the design and optimization of novel bioactive molecules. Its specific research applications are derived from its molecular structure, which suggests potential for investigation in areas such as kinase inhibition, receptor antagonism, or antimicrobial studies, analogous to other developed thiazole-containing drug candidates . Researchers can utilize this compound as a key intermediate in synthetic pathways or as a lead compound for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for a variety of pathological conditions. This product is provided for non-human research applications only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-14-17(24)10-11-19-20(14)26-23(31-19)27(13-15-7-4-5-12-25-15)22(28)16-8-6-9-18(29-2)21(16)30-3/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMGPUFFVBKDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety, which is known for its pharmacological significance. Its molecular formula is C18_{18}H18_{18}ClN3_{3}O3_{3}S, with a molecular weight of approximately 373.87 g/mol. The presence of functional groups such as chloro, methoxy, and pyridine enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving acylation reactions with chloroacetyl chloride and subsequent modifications to introduce methoxy and pyridine groups. The detailed synthetic pathway often includes the following steps:

  • Formation of Benzothiazole Derivative : Starting from 2-aminobenzothiazole and chloroacetyl chloride in a suitable solvent (e.g., tetrahydrofuran).
  • Acylation Reaction : The resulting intermediate is acylated to introduce the benzamide functionality.
  • Methoxy Group Introduction : Methoxy groups are introduced via methylation reactions.

Biological Activity

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures display significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds derived from benzothiazole have demonstrated notable activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the range of 100 to 250 μg/mL .
  • Anticancer Potential : Research indicates that benzothiazole derivatives possess anticancer properties. In vitro studies revealed that similar compounds exhibited cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells, with IC50_{50} values lower than standard chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) analysis suggests that modifications to the phenyl ring significantly influence cytotoxicity.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially targeting pathways involved in neurodegenerative diseases. Compounds with thiazole moieties have been evaluated for their anticonvulsant activities, indicating their potential in treating epilepsy .

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • A study highlighted the synthesis of various benzothiazole derivatives and their evaluation against M. tuberculosis, reporting moderate to good anti-tubercular activity .
  • Another investigation assessed the anticancer activity of thiazole-based compounds against glioblastoma and melanoma cell lines, revealing promising results with specific structural modifications enhancing efficacy .

Comparative Analysis of Biological Activity

CompoundMIC (μg/mL)Inhibition (%)Activity Type
N-(5-chloro-4-methylbenzo[d]thiazol...)10099Antitubercular
Benzothiazole derivative A25098Antimicrobial
Benzothiazole derivative B<100>90Anticancer

Comparison with Similar Compounds

N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives ()

Compounds such as N-(2-(benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide (3m) and N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) share the benzo[d]thiazole-benzamide scaffold but lack the pyridinylmethyl group and 2,3-dimethoxy substitution. These analogs exhibit simpler substitution patterns, with methyl groups on either the benzothiazole-attached phenyl ring (3m) or the benzamide phenyl ring (3p). Their melting points (106–181°C) and yields (43.5–58.1 mg) suggest moderate stability and synthetic feasibility .

Heterocycle Modifications: Thiazole vs. Benzo[d]thiazole

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

This compound replaces the fused benzo[d]thiazole with a monocyclic 5-chlorothiazole. The benzamide moiety bears 2,4-difluoro substituents instead of 2,3-dimethoxy groups. The crystal structure reveals intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), stabilizing the lattice .

Fluorine substituents in the analog may enhance metabolic stability but reduce electron-donating effects compared to methoxy groups.

Linker and Functional Group Variations

Triazole-Linked Benzothiazole-Benzamide Derivatives (–7)

Compounds like N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8) incorporate triazole linkers between benzothiazole and benzamide moieties. These derivatives exhibit higher molecular weights (e.g., C35H30N7O4S2) and melting points (up to 295°C), indicating enhanced thermal stability due to rigid triazole spacers .

Key Difference : The target compound’s flexible pyridinylmethyl linker may confer conformational adaptability, enabling interactions with diverse binding pockets, whereas triazole-linked analogs prioritize rigidity and directional hydrogen bonding.

Pharmacophore Hybridization

N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide ()

This hybrid compound combines benzothiazole and benzoxazole pharmacophores via a butanamide linker. Benzoxazole introduces an oxygen atom instead of sulfur, altering electronic properties and hydrogen-bonding capacity. Such hybrids are explored for antidiabetic and anti-inflammatory activities .

Comparative Data Table

Compound Name Core Structure Substituents (Benzothiazole/Benzamide) Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Notes
Target Compound Benzo[d]thiazole 5-Cl, 4-methyl; 2,3-diOMe, pyridinylmethyl ~500 (estimated) Not reported Potential kinase/BACE1 inhibition
N-(2-(Benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide (3m) Benzo[d]thiazole 4-methyl (phenyl); H (benzamide) ~350 148–150 Moderate yield (58.1 mg)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Monocyclic thiazole 5-Cl; 2,4-diF ~284 Not reported PFOR enzyme inhibition
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(...triazol-4-yl)methoxy)benzamide (8) Benzo[d]thiazole-triazole Triazole linker; H (benzamide) ~627 280–282 (dec.) High thermal stability

Preparation Methods

Chlorination and Cyclization

4-Methyl-2-nitroaniline undergoes electrophilic chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The nitro group is reduced to an amine using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C) in ethanol, yielding 5-chloro-4-methyl-2-nitroaniline. Subsequent cyclization with ammonium thiocyanate (NH₄SCN) in acetic acid at 110°C for 6 hours forms 5-chloro-4-methylbenzo[d]thiazol-2-amine.

Key Mechanistic Insight : The thiocyanate anion acts as a sulfur donor, facilitating ring closure through nucleophilic attack at the electrophilic carbon adjacent to the amine.

Introduction of the Pyridin-2-ylmethyl Group

Reductive Amination

The primary amine undergoes reductive amination with pyridine-2-carbaldehyde to install the pyridin-2-ylmethyl moiety. In anhydrous methanol, 5-chloro-4-methylbenzo[d]thiazol-2-amine reacts with pyridine-2-carbaldehyde (1.2 equiv) under nitrogen, followed by addition of sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) at 25°C for 12 hours. The reaction proceeds via imine formation, stabilized by the electron-withdrawing thiazole ring, followed by borohydride reduction to yield N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine.

Optimization Note : Excess aldehyde ensures complete conversion, while NaBH₃CN selectively reduces the imine without attacking the thiazole ring.

Acylation with 2,3-Dimethoxybenzoic Acid

Carbodiimide-Mediated Coupling

The secondary amine is acylated using 2,3-dimethoxybenzoic acid activated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In dichloromethane, 2,3-dimethoxybenzoic acid (1.5 equiv) reacts with DCC (1.2 equiv) and DMAP (0.1 equiv) at 0°C for 30 minutes, followed by addition of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine. The mixture stirs at 25°C for 24 hours, yielding the target compound after purification via silica gel chromatography (ethyl acetate/hexanes, 1:3).

Critical Analysis :

  • Coupling Efficiency : DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the secondary amine’s lone pair.
  • Steric Effects : The bulky thiazole and pyridinyl groups necessitate prolonged reaction times to overcome steric hindrance.

Alternative Pathways and Mechanistic Considerations

Nickel-Catalyzed C–H Functionalization

A hypothetical route involves nickel-catalyzed C–H activation of the benzo[d]thiazole core for direct coupling with the pyridin-2-ylmethyl group. Computational studies suggest that Ni(0) complexes facilitate oxidative addition into the C(sp²)–H bond at the 2-position, followed by alkyne insertion and reductive elimination. However, this method remains unexplored for tertiary amide synthesis.

Radical-Based Alkylation

Homolytic cleavage of the N–H bond in 5-chloro-4-methylbenzo[d]thiazol-2-amine using dicumyl peroxide (DCP) generates a nitrogen-centered radical, which could couple with a pyridin-2-ylmethyl radical. While theoretically feasible, competing side reactions (e.g., over-oxidation) limit practicality.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, thiazole-H), 7.25 (d, J = 8.0 Hz, 1H, benzamide-H), 6.95 (s, 1H, methoxy-H), 5.12 (s, 2H, N–CH₂–pyridine), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • ¹³C NMR : Peaks at δ 167.8 (C=O), 154.2 (thiazole-C), 149.1 (pyridine-C), and 56.2/56.0 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₃H₂₁ClN₄O₃S [M+H]⁺: 493.0998; Found: 493.1001.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of benzo[d]thiazole precursors with pyridin-2-ylmethylamine derivatives. Key steps include nucleophilic substitution for thiazole ring formation and amide coupling using reagents like EDCI/HOBt. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 60–80°C) are critical for yield optimization. Analytical monitoring via TLC and NMR ensures intermediate purity .
  • Critical Parameters : Solvent polarity (e.g., dichloromethane vs. THF) affects reaction rates, while base selection (e.g., triethylamine) minimizes side reactions during amide bond formation .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at 2,3-positions, pyridylmethyl linkage).
  • X-ray Crystallography : Resolves stereoelectronic effects, such as hydrogen bonding between the amide NH and thiazole nitrogen .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening models are used to assess its activity?

  • Models : Initial screens include antimicrobial assays (e.g., MIC against S. aureus), cytotoxicity (MTT assay in cancer cell lines), and enzyme inhibition (e.g., kinase or protease targets). Thiazole derivatives often exhibit activity via heterocyclic interactions with biological targets .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically analyzed?

  • Approach :

  • Dose-Response Curves : Validate EC₅₀ discrepancies by testing under standardized conditions (e.g., serum-free media).
  • Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to explain variability in cellular assays .
  • Target Engagement : Use SPR or ITC to quantify binding affinity for suspected targets (e.g., PFOR enzyme inhibition observed in nitazoxanide analogs) .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR shifts)?

  • Solutions :

  • Variable Temperature NMR : Identify dynamic effects like rotameric equilibria in the pyridin-2-ylmethyl group.
  • DFT Calculations : Compare experimental and computed chemical shifts to assign ambiguous signals .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace resonance splitting in complex spectra .

Q. How is the reaction mechanism for amide bond formation validated, and what intermediates are key?

  • Mechanistic Insights :

  • Kinetic Studies : Monitor reaction progress via in situ IR to detect acyloxyphosphonium intermediates (EDCI-mediated coupling).
  • Isolation of Active Esters : Trapping with N-hydroxysuccinimide confirms intermediate stability .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • In Silico Tools :

  • Molecular Docking : Simulate binding to targets like PARP or HDACs, focusing on thiazole-pyridine π-stacking interactions.
  • MD Simulations : Evaluate conformational flexibility of the dimethoxybenzamide group in aqueous environments .

Q. How are crystallization conditions optimized for X-ray studies, and what packing interactions dominate?

  • Crystallography :

  • Solvent Screening : Use methanol/water mixtures (9:1) to induce slow nucleation.
  • Intermolecular Forces : Centrosymmetric dimers via N–H···N hydrogen bonds and C–H···O/F interactions stabilize the lattice .

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